molecular formula C17H15NO2 B5701462 N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5701462
M. Wt: 265.31 g/mol
InChI Key: OOJYAMQBMMVSQK-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethynyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring

Properties

IUPAC Name

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-3-13-5-4-6-15(11-13)18-17(19)12-14-7-9-16(20-2)10-8-14/h1,4-11H,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJYAMQBMMVSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylaniline and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-ethynylaniline is dissolved in an appropriate solvent, such as dichloromethane, and cooled to 0°C. The 4-methoxybenzoyl chloride is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenylacetamides.

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